3,6-Dinitro-4-hydroxyquinoline
Overview
Description
3,6-Dinitro-4-hydroxyquinoline is a chemical compound with the molecular formula C9H5N3O5 and a molecular weight of 235.155 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3,6-Dinitro-4-hydroxyquinoline, has been a topic of interest in organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3,6-Dinitro-4-hydroxyquinoline consists of a quinoline core, which is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety . The compound is further substituted with nitro groups at the 3 and 6 positions and a hydroxy group at the 4 position .Scientific Research Applications
Reactivity in Solid State
3,6-Dinitro-4-hydroxyquinoline's reactivity has been studied in solid state contexts. Singh et al. (1999) explored the reaction between 8-Hydroxyquinoline and Nitrophenols, highlighting how the reactivity increases with the number of nitro groups in phenols. This study contributes to understanding the reactivity of compounds similar to 3,6-Dinitro-4-hydroxyquinoline in solid-state chemistry (Singh, Singh & Singh, 1999).
Nitration Processes
The nitration of hydroxyquinolines, a process relevant to 3,6-Dinitro-4-hydroxyquinoline, was investigated by Urbański and Kutkiewicz (1964). They found that 8-hydroxyquinoline and 8-hydroxy-5-nitroquinoline can be nitrated to yield dinitro compounds, providing insights into the chemical processes and mechanisms that could be applicable to 3,6-Dinitro-4-hydroxyquinoline (Urbański & Kutkiewicz, 1964).
Vibrational Spectra Analysis
Research by Bahgat and Ragheb (2007) on the vibrational spectra of 8-hydroxyquinoline and its derivatives, including dinitro derivatives, contributes to understanding the physical properties of 3,6-Dinitro-4-hydroxyquinoline. They used density functional theory (DFT) calculations to understand the effects of nitro substituents on vibrational frequencies, which is crucial for characterizing the physical properties of such compounds (Bahgat & Ragheb, 2007).
Use in Supramolecular Chemistry
The use of hydroxyquinoline derivatives in supramolecular chemistry, as discussed by Albrecht, Fiege, and Osetska (2008), indicates potential applications for 3,6-Dinitro-4-hydroxyquinoline in this field. They reviewed applications of 8-hydroxyquinoline derivatives in developing new supramolecular sensors and self-assembled aggregates, suggesting possible roles for 3,6-Dinitro-4-hydroxyquinoline in similar applications (Albrecht, Fiege & Osetska, 2008).
Sublimation and Volatilisation Kinetics
The study of sublimation and volatilisation kinetics of nitro-derivatives of 8-hydroxyquinoline, as explored by Crespi et al. (2001), is relevant for understanding the thermal behavior of 3,6-Dinitro-4-hydroxyquinoline. They found that the stability of these compounds increases with the number of nitro groups, providing insights into the thermal stability and kinetics of 3,6-Dinitro-4-hydroxyquinoline (Crespi et al., 2001).
Magnetic and Luminescence Properties
Studies on lanthanide complexes with 8-hydroxyquinoline derivatives, like those conducted by Wang et al. (2016), reveal important insights into the magnetic and luminescence properties of these compounds. Their research on the magnetic relaxation behavior and luminescence of these complexes can guide the exploration of similar properties in 3,6-Dinitro-4-hydroxyquinoline derivatives (Wang et al., 2016).
properties
IUPAC Name |
3,6-dinitro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O5/c13-9-6-3-5(11(14)15)1-2-7(6)10-4-8(9)12(16)17/h1-4H,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFJDNXGWZPDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650713 | |
Record name | 3,6-Dinitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dinitro-4-hydroxyquinoline | |
CAS RN |
874499-33-9 | |
Record name | 3,6-Dinitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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